1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Organic Synthesis Medicinal Chemistry Physicochemical Properties

This specialized pyrazole-4-carbaldehyde features a bulky N1-isopropyl group and reactive C4-aldehyde moiety, providing unique lipophilicity and steric demands for rational drug design. Unlike methyl or unsubstituted analogs, it enables regioselective derivatization and accurate SAR exploration. Ideal for generating focused libraries of Schiff bases, hydrazones, and heterocyclic hybrids for antimicrobial screening. Avoid project delays from non-transferable SAR data; choose this precise building block for reproducible results.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1006453-59-3
Cat. No. B2763479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde
CAS1006453-59-3
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC1=NN(C=C1C=O)C(C)C
InChIInChI=1S/C8H12N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4-6H,1-3H3
InChIKeyBHBXFMBLZVNXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1006453-59-3): A Strategic Heterocyclic Aldehyde Building Block


1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1006453-59-3) is a specialized heterocyclic building block featuring a pyrazole core substituted with an N1-isopropyl group, a C3-methyl group, and a reactive C4-carbaldehyde moiety [1]. This specific substitution pattern distinguishes it from other pyrazole carbaldehydes and imparts a unique steric and electronic profile that is valuable in medicinal chemistry and agrochemical research . The compound is utilized primarily as a versatile intermediate for the construction of more complex molecular architectures, including Schiff bases, hydrazones, and heterocyclic hybrids, which are often explored for their antimicrobial, anti-inflammatory, and enzyme inhibitory properties [2].

Why Generic Pyrazole-4-carbaldehyde Analogs Cannot Replace 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde


While the 1H-pyrazole-4-carbaldehyde scaffold is common, the specific substitution pattern at the N1 and C3 positions critically dictates a compound's reactivity, physicochemical properties, and biological interaction profile. Simply substituting an analog, such as 1-methyl-1H-pyrazole-4-carbaldehyde or an unsubstituted pyrazole-4-carbaldehyde, will lead to divergent synthetic outcomes and unpredictable biological results [1]. The presence of the bulky isopropyl group on N1 significantly alters the compound's lipophilicity, steric hindrance, and electronic distribution compared to a methyl or hydrogen substituent, directly impacting the yield and selectivity of subsequent derivatization reactions (e.g., Schiff base formation, Knoevenagel condensation) [2]. Furthermore, in a biological context, even minor changes in substitution can abrogate binding to a specific enzyme active site or receptor pocket, rendering structure-activity relationship (SAR) data from a closely related analog non-transferable and leading to project delays [3].

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde: Comparative Evidence for Scientific Selection


Enhanced Lipophilicity and Steric Bulk vs. N1-Unsubstituted and N1-Methyl Analogs Drives Differential Reactivity

The N1-isopropyl group on 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (Target) confers a distinct physicochemical profile compared to less substituted analogs. The calculated LogP (cLogP) for the target compound is approximately 1.49, reflecting increased lipophilicity over the N1-unsubstituted 3-methyl-1H-pyrazole-4-carbaldehyde (cLogP ~0.7) and N1-methyl analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (cLogP ~0.9) . This increased lipophilicity enhances solubility in organic solvents and improves membrane permeability, which is a critical parameter in drug design. Furthermore, the isopropyl group introduces significant steric hindrance adjacent to the reactive aldehyde, potentially altering regioselectivity in nucleophilic addition reactions compared to less bulky analogs [1].

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Positional Isomerism: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde vs. 3-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

The location of the isopropyl and methyl substituents is a critical determinant of molecular recognition. 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (Target, CAS 1006453-59-3) and its positional isomer 3-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (Comparator, CAS 1152502-99-2) are chemically distinct entities with different InChI Keys (BHBXFMBLZVNXDT-UHFFFAOYSA-N vs. KQWIBEKKNWQHJU-UHFFFAOYSA-N) . This regioisomerism results in a different spatial orientation of the substituents relative to the reactive 4-carbaldehyde group, which can drastically alter the binding affinity to biological targets and the course of chemical reactions. For instance, the N1-isopropyl group in the target compound creates a sterically shielded environment around the adjacent C5-H, potentially hindering electrophilic substitution at this position compared to the comparator, where the smaller N1-methyl group offers less steric protection [1].

Medicinal Chemistry SAR Analysis Chemical Synthesis

Crystal Structure of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde Confirms Molecular Geometry and Provides a Benchmark for Rational Design

The solid-state conformation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde has been unequivocally determined by single-crystal X-ray diffraction analysis, providing precise bond lengths, angles, and dihedral angles [1]. The structure was refined to a high-resolution R-value of 0.0441 based on 2755 observed reflections, ensuring the reliability of the atomic coordinates for use in molecular modeling and docking studies [2]. This experimentally determined structure serves as a high-confidence starting point for structure-based drug design, allowing researchers to accurately predict binding poses and interactions. In contrast, the crystal structures for many of its simpler analogs remain unknown, forcing scientists to rely on lower-accuracy computational models, which introduces greater uncertainty in SAR interpretations [3].

Structural Biology Computational Chemistry Crystallography

High-Impact Research Applications for 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde


Synthesis of Novel Pyrazole-Hybrid Libraries for Antimicrobial Screening

This aldehyde is an ideal starting material for generating focused libraries of pyrazole-hybrids. Its reactive aldehyde group allows for efficient condensation with various hydrazines, amines, and active methylene compounds to create Schiff bases, hydrazones, and heterocyclic-fused systems. The distinct N1-isopropyl group contributes to the chemical diversity of the library, exploring a lipophilic and sterically demanding region of chemical space that is less accessible with simpler pyrazole aldehydes [1]. Such libraries are routinely screened for antimicrobial activity against gram-positive and gram-negative bacterial strains, with the pyrazole core being a privileged structure in this therapeutic area [2].

Structure-Guided Optimization of Kinase or Enzyme Inhibitors

The availability of a high-resolution crystal structure makes this compound exceptionally valuable for rational, structure-based drug design. In programs targeting kinases, proteases, or other enzymes with a well-defined active site, this compound can be used as a core scaffold [1]. The precise atomic coordinates can be used in molecular docking studies to predict the binding mode of the compound and its derivatives. The N1-isopropyl group can then be computationally optimized to fill a specific hydrophobic pocket, while the aldehyde serves as a synthetic handle for introducing various 'tail' groups to engage with adjacent sub-pockets, thereby improving potency and selectivity [2].

Development of Agrochemical Leads via Regioselective Functionalization

The specific substitution pattern around the pyrazole ring influences the regioselectivity of electrophilic aromatic substitution reactions. The bulky N1-isopropyl group can direct incoming electrophiles away from the adjacent C5 position, promoting functionalization at other sites [1]. This predictable reactivity is crucial for the multi-step synthesis of complex agrochemicals, where controlling regioisomer formation is essential for achieving the desired biological activity and minimizing waste. This compound is therefore a strategic intermediate for building more elaborate pyrazole-based fungicides or herbicides [2].

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